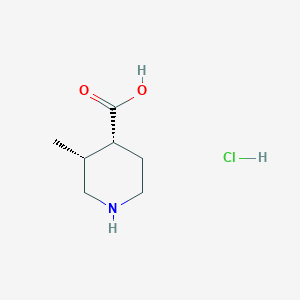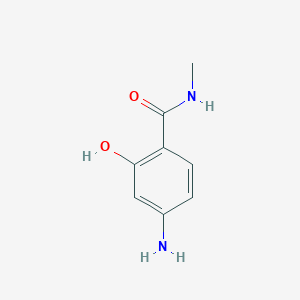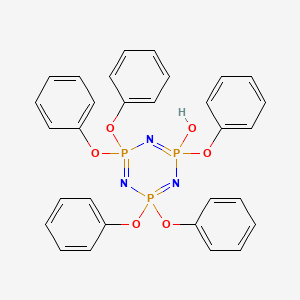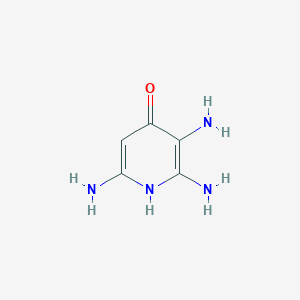
Methyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyrimidine ring, which is substituted with a chloro group, a methylsulfonyl group, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Nucleophilic Substitution: The methylthio group is replaced by a methylsulfonyl group through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified to form the final product, Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Refluxing: The reaction mixture is refluxed at controlled temperatures to facilitate the nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Amino or thio derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Hydrolysis Products: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit key pathways such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Methyl 4-chloro-6-(methylthio)pyrimidine-5-carboxylate: A similar compound with a methylthio group instead of a methylsulfonyl group.
Uniqueness
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This detailed overview provides a comprehensive understanding of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H7ClN2O4S |
|---|---|
Peso molecular |
250.66 g/mol |
Nombre IUPAC |
methyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-5(8)9-3-10-6(4)15(2,12)13/h3H,1-2H3 |
Clave InChI |
LTXGDQYZTUSONI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



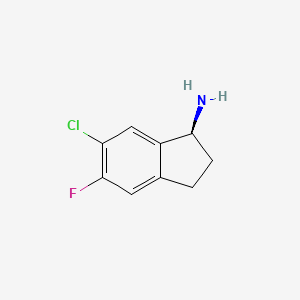
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)


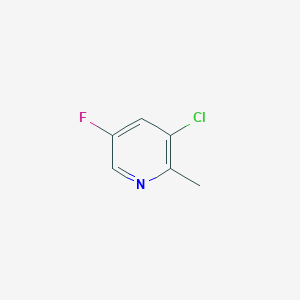
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)

